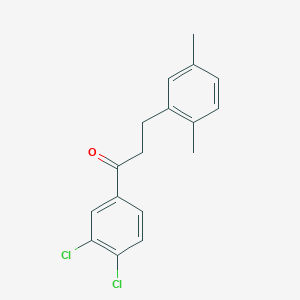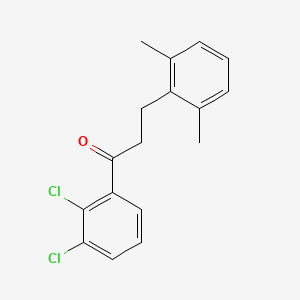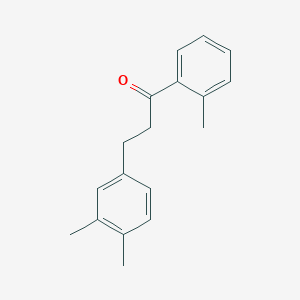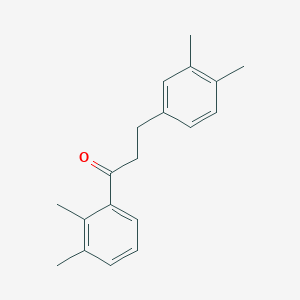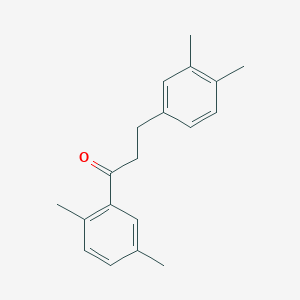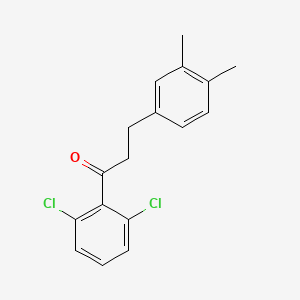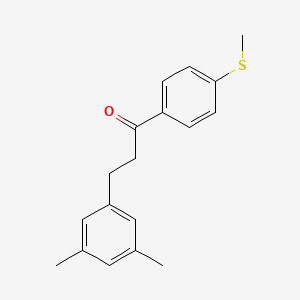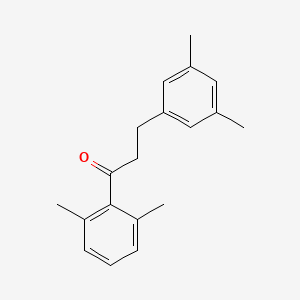
3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
描述
3-(Difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrazole ring with a difluoromethyl group, which imparts distinct reactivity and stability characteristics. The presence of fluorine atoms in organic molecules often enhances their biological activity, making such compounds valuable in medicinal chemistry and other applications.
作用机制
Target of Action
The primary target of 3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production. It is involved in both the citric acid cycle and the electron transport chain, where it catalyzes the oxidation of succinate to fumarate and facilitates the transfer of electrons to the ubiquinone pool .
Mode of Action
This compound acts as an inhibitor of succinate dehydrogenase . By binding to the SDH enzyme, it prevents the oxidation of succinate to fumarate, thereby disrupting the normal flow of electrons within the mitochondrial respiratory chain. This interruption in electron flow leads to a decrease in ATP production, which can have significant effects on cellular function .
Biochemical Pathways
The inhibition of SDH by this compound affects the citric acid cycle and the electron transport chain . These pathways are critical for energy production within the cell. By inhibiting SDH, the compound disrupts these pathways, leading to a decrease in ATP production. This can
生化分析
Biochemical Properties
3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including those involved in oxidative and reductive processes. For instance, it can act as a hydrogen-bond donor, enhancing its binding affinity to specific enzyme active sites . The nature of these interactions often involves the formation of stable hydrogen bonds, which can influence the enzyme’s catalytic activity and overall biochemical pathway.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s difluoromethyl group is particularly important for its binding interactions, as it can form hydrogen bonds with amino acid residues in enzyme active sites. This binding can either inhibit or activate the enzyme, depending on the specific context and the nature of the enzyme . Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and a decrease in its biochemical activity. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to understand its dosage-dependent effects. At lower doses, this compound has been shown to have beneficial effects on cellular function, including enhanced enzyme activity and improved metabolic efficiency . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These adverse effects are often dose-dependent, with a clear threshold beyond which the compound’s toxicity becomes apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative and reductive processes. This compound interacts with various enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . For example, it can modulate the activity of enzymes involved in the citric acid cycle, leading to changes in the production of adenosine triphosphate and other key metabolites. Additionally, this compound can affect the balance of redox reactions within the cell, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments . Additionally, binding proteins within the cell can influence the localization and accumulation of this compound, affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the action of targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of difluoromethylated precursors with hydrazine derivatives under controlled conditions. For example, difluoroacetoacetic acid esters can be treated with hydrazine to form the desired pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
化学反应分析
Types of Reactions
3-(Difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
科学研究应用
3-(Difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
相似化合物的比较
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated pyrazole with distinct properties and applications.
Difluoromethyl phenyl sulfide: Known for its lipophilicity and hydrogen bond donor capabilities.
Uniqueness
3-(Difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
3-(difluoromethyl)-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O/c5-4(6)2-1-3(9)8-7-2/h4H,1H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTDWFLTRQNDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


